N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
Description
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a benzothiazole core fused with two pyrazole rings, one of which is substituted with methyl groups and linked via a carboxamide bond. This structure is common in medicinal chemistry due to the benzothiazole moiety’s role in enhancing bioavailability and binding affinity, particularly in kinase inhibitors and antimicrobial agents. The compound’s synthetic pathway likely involves carbodiimide-mediated amide coupling, as seen in analogous structures .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6OS/c1-10-8-13(22(3)20-10)16(24)19-15-9-11(2)21-23(15)17-18-12-6-4-5-7-14(12)25-17/h4-9H,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZIWWDZNQHQLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=CC(=NN2C3=NC4=CC=CC=C4S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[d]thiazole ring, followed by the introduction of the pyrazole moiety. Key reagents and catalysts, such as palladium or copper complexes, are commonly used to facilitate these reactions. The reaction conditions usually require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the molecule.
Common Reagents and Conditions
Common reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural variations, molecular formulas, and weights of the target compound and its analogues:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (logP): The target compound’s dimethylpyrazole group likely increases logP compared to ’s thiophene derivative (logP ~2.5 vs.
- Solubility: Dichlorothiophene in ’s compound introduces polarity but may reduce aqueous solubility due to halogenated aromaticity .
- Metabolic Stability: Fluorination in ’s compound slows oxidative metabolism, extending half-life .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC to avoid over-alkylation.
- Use anhydrous solvents to prevent hydrolysis of intermediates.
Which spectroscopic and analytical techniques are essential for characterizing this compound?
Basic Research Focus
Characterization requires a combination of techniques:
- ¹H/¹³C NMR : To confirm substituent positions and ring connectivity. For example, pyrazole protons resonate at δ 6.5–7.5 ppm, while benzo[d]thiazole protons appear at δ 7.8–8.2 ppm .
- IR Spectroscopy : Carboxamide C=O stretches are observed at ~1650–1700 cm⁻¹ .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ at m/z 409.12) .
- Elemental Analysis : Validate purity by matching calculated vs. experimental C, H, N, S percentages (±0.3%) .
Q. Case Study :
- Substituting K₂CO₃ with Cs₂CO₃ in alkylation steps increased yields from 65% to 82% due to enhanced nucleophilicity .
How should researchers address contradictions in pharmacological data, such as inconsistent nitric oxide (NO) release in derivatives?
Advanced Research Focus
Contradictions may arise from:
Q. Example Resolution :
- Derivatives with electron-withdrawing groups (e.g., -NO₂) showed 20% higher NO release compared to electron-donating groups (-OCH₃) under identical conditions .
What computational methods aid in predicting reactivity for designing novel derivatives?
Q. Advanced Research Focus
- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model transition states for cyclization reactions .
- Molecular Docking : Predict binding affinities to biological targets (e.g., COX-2) using AutoDock Vina. For example, a derivative with a 4-fluorophenyl substituent showed a docking score of −9.2 kcal/mol vs. −8.5 kcal/mol for the parent compound .
- Reaction Path Search : ICReDD’s computational workflows integrate quantum mechanics and machine learning to prioritize synthetic routes with >90% confidence .
Q. Advanced Research Focus
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to shield reactive hydroxyl or amine moieties during alkylation .
- Workup Strategies : For acid-sensitive intermediates, replace aqueous HCl with Amberlyst-15 resin for neutralization .
- Chromatography : Employ reverse-phase HPLC (C18 column, MeOH/H₂O) for polar byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
